(2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone
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Overview
Description
(2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone is a complex organic compound that features a piperidine ring substituted with dimethyl groups and a methoxy-substituted benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the piperidine ring followed by the introduction of the benzoxazole moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and consistent production of the compound while minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone
- (2,6-Dimethylpiperidin-1-yl)-(4-nitrophenyl)methanone
- (2-Aminophenyl)(2,6-dimethylpiperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone stands out due to its unique combination of a piperidine ring and a methoxy-substituted benzoxazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-12-5-4-6-13(2)22(12)20(23)18-17-9-7-14-11-15(24-3)8-10-16(14)19(17)25-21-18/h8,10-13H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFJCZDARHIOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=NOC3=C2CCC4=C3C=CC(=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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